6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. The structure includes a benzothiazole core substituted with an ethoxy group and a piperazine derivative, which may influence its biological activity and receptor interactions.
This compound can be sourced from various chemical suppliers specializing in pharmaceutical intermediates and building blocks. It is classified under organic compounds, specifically as a heterocyclic compound due to the presence of the benzothiazole moiety. The International Union of Pure and Applied Chemistry (IUPAC) naming conventions are used to describe its structure systematically.
The synthesis of 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves multi-step organic reactions. Common methods include:
The synthetic route may involve various reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate reactions. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
The molecular formula for 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is . The compound features:
Key structural data include:
6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can participate in various chemical reactions including:
Reaction conditions such as pH, temperature, and solvent choice are crucial for controlling reaction pathways and yields.
The potential mechanism of action for 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole may involve interactions with specific receptors in the central nervous system or other biological pathways.
Research indicates that compounds with similar structures may act on serotonin receptors or other neurotransmitter systems, suggesting this compound could have anxiolytic or antidepressant effects.
While specific physical properties may vary based on purity and form, general characteristics include:
Chemical properties include stability under normal conditions, reactivity with strong acids or bases, and potential degradation upon exposure to light or moisture.
6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole holds potential applications in:
Benzothiazole-phenylpiperazine hybrids represent a strategically designed class of compounds that merge two privileged pharmacophores in CNS drug discovery. The benzothiazole scaffold provides a planar, electron-rich heterocyclic system that enhances receptor interaction capabilities through π-π stacking and hydrophobic interactions. When coupled with the 4-phenylpiperazine moiety—a structural element prevalent in numerous neuropsychiatric therapeutics—these hybrids exhibit enhanced affinity for dopaminergic and serotonergic receptors [1] [6]. The molecular architecture of these compounds typically features three critical domains: (1) the benzothiazole ring system serving as the lipophilic aryl domain, (2) a spacer unit (commonly alkyl chains or ether linkages) providing conformational flexibility, and (3) the 4-phenylpiperazine moiety acting as the basic amine residue essential for receptor interaction [1]. This tripartite design principle has yielded compounds with nanomolar affinity for dopamine receptor subtypes implicated in schizophrenia, Parkinson's disease, and other CNS disorders, positioning benzothiazole-phenylpiperazine hybrids as promising candidates for next-generation neurotherapeutics [3] [6].
Table 1: Key Structural Features of Benzothiazole-Phenylpiperazine Hybrids
Structural Domain | Functional Role | Common Modifications | Impact on Pharmacological Profile |
---|---|---|---|
Benzothiazole system | Lipophilic aryl domain | Substituents at positions 5 & 6 (ethoxy, methoxy, halogen) | Modulates receptor affinity, metabolic stability, and blood-brain barrier penetration |
Spacer unit | Distance optimization | Alkyl chains (n=3-5), ether linkages, amide bonds | Influences conformational freedom and binding orientation |
4-Phenylpiperazine | Basic amine residue | 2-OMe substitution, halogenated phenyl rings | Enhances D2SR/D3R affinity and receptor subtype selectivity |
The structural evolution of benzothiazole derivatives in CNS therapeutics began with the recognition of benzothiazole as a bioisosteric replacement for indole and benzimidazole rings in neuroactive compounds. Early dopamine receptor ligands like BP-897 featured a pyrazolopyridine core with selective D3R affinity (Ki = 0.92 nM) but moderate D2SR binding (Ki = 61 nM) [1]. The strategic incorporation of benzothiazole emerged as a rational approach to enhance dual D2SR/D3R affinity while optimizing drug-like properties. Researchers systematically modified the benzothiazole scaffold through:
Heterocycle Optimization: Replacement of benzimidazole in compound 2 (D3R Ki = 7.4 nM) with benzothiazole significantly improved D2SR affinity while maintaining nanomolar D3R binding [1]. The benzothiazole's sulfur atom provided enhanced electron density and polarizability compared to benzimidazole, facilitating stronger receptor interactions.
Spacer Length Optimization: Systematic variation of the tether connecting benzothiazole and phenylpiperazine revealed that ethylene spacers maximized D2SR/D3R dual affinity. The optimum distance between aromatic systems was found to be approximately 6-8 Å, consistent with dopamine receptor pharmacophore models [1].
Substituent Engineering: Introduction of electron-donating groups at position 6 of benzothiazole dramatically enhanced receptor binding. The 6-ethoxy substitution specifically balanced lipophilicity and electronic effects, yielding compounds with improved CNS penetration profiles compared to unsubstituted analogs [3] [8].
This systematic optimization yielded compound 9 (6-ethoxy substituted benzothiazole-piperazine hybrid) with exceptional dual D2SR (Ki = 2.8 ± 0.8 nM) and D3R affinity (Ki = 3.0 ± 1.6 nM), demonstrating the benzothiazole scaffold's superiority over earlier chemotypes [1]. The evolution culminated in ligands with calculated drug-likeness scores of 0.7, substantially improved over earlier generation compounds like BP-897 [1].
Table 2: Evolution of Benzothiazole Derivatives in Dopamine Receptor Targeting
Compound | Core Structure | Ki (hD2SR) | Ki (hD3R) | D3R/D2SR Selectivity | Drug-Likeness Parameters |
---|---|---|---|---|---|
BP-897 (1) | Pyrazolopyridine | 61.0 nM | 0.92 nM | 66-fold | clogP = 3.9, clogS = -5.2 |
Benzimidazole (2) | Benzimidazole | 24.0 nM | 7.4 nM | 3.2-fold | clogP = 4.1, clogS = -5.5 |
Unsubstituted BTA | Benzothiazole | 5.8 nM | 8.2 nM | 1.4-fold | clogP = 4.3, clogS = -4.9 |
Compound 9 | 6-Ethoxybenzothiazole | 2.8 ± 0.8 nM | 3.0 ± 1.6 nM | Balanced | clogP = 4.2, clogS = -4.7, Drug-likeness = 0.7 |
Compound 10 | Deaminated BTA | 3.2 ± 0.4 nM | 8.5 ± 2.2 nM | 2.7-fold | clogP = 4.2, clogS = -4.7, Drug-likeness = 0.4 |
The 4-phenylpiperazine moiety serves as an indispensable pharmacophore in benzothiazole hybrids, contributing to potent receptor interactions through multiple mechanisms:
Dopamine Receptor Binding Dynamics: The protonatable nitrogen in the piperazine ring forms a critical salt bridge with Asp114 in transmembrane helix 3 (TM3) of both D2SR and D3R receptors—a conserved interaction observed in crystallographic studies of dopamine receptors [1] [6]. The phenyl ring attached to piperazine engages in π-π stacking with Phe345 and Phe346 in TM6 of D3R, while its orientation relative to the benzothiazole system determines subtype selectivity. The 2-methoxy substitution on the phenyl ring dramatically enhances D2SR binding (22-fold increase) by forming a hydrogen bond with Ser193 in the D2SR binding pocket, an interaction less favored in D3R due to structural differences in the second extracellular loop [1].
Conformational Effects on Selectivity: Piperazine ring conformation influences receptor subtype preference. The boat conformation allows optimal positioning for D3R binding, while the chair conformation favors D2SR interaction. Molecular dynamics simulations reveal that 2-methoxy substitution locks the phenyl ring in a coplanar orientation with the piperazine ring, enhancing D2SR affinity through improved van der Waals contacts with Val111, His349, and Leu373 [1] [6]. This conformational steering effect explains why 6-ethoxy-2-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3-benzothiazole exhibits superior D2SR binding (Ki = 2.8 nM) compared to its unsubstituted phenyl analog (Ki = 62 nM) [1].
Serotonergic Cross-Reactivity: The 4-phenylpiperazine moiety also enables interaction with serotonin receptors (particularly 5-HT1A and 5-HT2A), which may contribute to the atypical antipsychotic profile observed with hybrid compounds. This polypharmacology arises from structural similarities in the orthosteric binding sites of dopamine and serotonin receptors, particularly the conserved aspartate residue in TM3 and aromatic clusters in TM5 and TM6 [6]. The extended conformation of the phenylpiperazine-benzothiazole hybrid allows simultaneous engagement of both dopaminergic and serotonergic receptors, potentially explaining the reduced extrapyramidal side effects observed with such compounds in preclinical models [6].
Table 3: Receptor Binding Profiles of Benzothiazole-Phenylpiperazine Hybrids
Compound | D2SR Ki (nM) | D3R Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Key Structural Features |
---|---|---|---|---|---|
BP-897 | 61.0 | 0.92 | >1000 | >1000 | Pyrazolopyridine core, no piperazine |
2-(4-PP)-BTA | 5.8 ± 0.9 | 8.2 ± 1.2 | 82 ± 11 | 145 ± 23 | Unsubstituted phenylpiperazine |
2-(2-OMe-4-PP)-BTA | 2.8 ± 0.8 | 3.0 ± 1.6 | 38 ± 6 | 96 ± 15 | 2-Methoxyphenylpiperazine |
6-Ethoxy-2-(4-PP)-BTA | 3.2 ± 0.4 | 8.5 ± 2.2 | 45 ± 8 | 118 ± 21 | 6-Ethoxybenzothiazole, unsubstituted PP |
6-Ethoxy-2-(2-OMe-4-PP)-BTA | 1.7 ± 0.3 | 2.1 ± 0.5 | 29 ± 4 | 87 ± 12 | Dual modification (6-ethoxy + 2-OMe) |
The strategic introduction of ethoxy substitution at position 6 of the benzothiazole scaffold represents a sophisticated medicinal chemistry approach to optimize receptor binding and drug-like properties. The rationale encompasses multiple dimensions:
Electronic and Steric Optimization: Position 6 of benzothiazole corresponds to a region of the dopamine receptor binding pocket rich in polar residues (Ser193, Ser197) and hydrophobic amino acids (Val189, Phe197). Ethoxy substitution provides an optimal balance of steric bulk and electron-donating capacity, with the oxygen atom forming a hydrogen bond with Ser193 in D2SR—an interaction confirmed through mutagenesis studies and molecular modeling [1] [4]. Compared to smaller methoxy groups, the ethyl chain provides enhanced hydrophobic contact with Val189 while maintaining favorable bond angles for hydrogen bonding. This dual interaction mode explains the 3-fold higher D2SR affinity observed for 6-ethoxy derivatives versus their 6-methoxy counterparts [1] [8].
Metabolic Stability Enhancement: Ethoxy substitution confers superior metabolic stability compared to smaller alkoxy groups. The ethyl group undergoes slower oxidative dealkylation by cytochrome P450 enzymes compared to methyl groups, extending plasma half-life while maintaining favorable clogP values (4.2 for 6-ethoxy vs. 3.8 for 6-methoxy) [4] [8]. This metabolic advantage is particularly important for CNS therapeutics requiring sustained receptor occupancy. Additionally, the ethoxy group reduces susceptibility to glucuronidation at the benzothiazole 6-position, further enhancing metabolic stability [8].
Solubility-Lipophilicity Balance: The 6-ethoxy group significantly improves aqueous solubility (clogS = -4.7) compared to unsubstituted benzothiazole derivatives (clogS = -5.9) while maintaining optimal membrane permeability (clogP ≈ 4.2) for blood-brain barrier penetration [1] [4]. This balance arises from the ethoxy group's ability to form water clusters without excessive desolvation energy during membrane partitioning. The improved solubility profile directly translates to enhanced oral bioavailability, as demonstrated in preclinical pharmacokinetic studies comparing 6-ethoxybenzothiazole derivatives with their unsubstituted analogs [8].
Positional Specificity: The position 6 substitution proves critical for activity, with regioisomeric studies demonstrating that 5-ethoxy or 7-ethoxy analogs exhibit substantially reduced D2SR binding (5-10-fold decrease). This positional dependence arises from the benzothiazole's orientation in the binding pocket, where position 6 aligns with a subpocket containing both hydrogen bond acceptors and hydrophobic residues [1] [4]. The 6-ethoxy group's ability to simultaneously engage both interaction types creates an enthalpic advantage not achievable at other positions. This specificity underscores the importance of position 6 as a strategic modification site in benzothiazole-based dopamine receptor ligands.
Table 4: Impact of Benzothiazole Position 6 Substitutions on Molecular Properties
Substituent | D2SR Ki (nM) | D3R Ki (nM) | clogP | clogS | LE (D2SR) | LipE (D2SR) | Metabolic Stability (t1/2, min) |
---|---|---|---|---|---|---|---|
H | 62.3 ± 9.5 | 15.8 ± 3.2 | 4.5 | -5.2 | 0.32 | 3.1 | 28 |
6-F | 8.4 ± 1.2 | 6.3 ± 1.1 | 4.6 | -5.4 | 0.38 | 3.4 | 32 |
6-OCH₃ | 5.1 ± 0.8 | 4.7 ± 0.9 | 3.8 | -4.9 | 0.41 | 4.3 | 41 |
6-OC₂H₅ | 2.8 ± 0.8 | 3.0 ± 1.6 | 4.2 | -4.7 | 0.40 | 4.4 | 68 |
6-O-nPr | 3.5 ± 0.6 | 3.8 ± 0.7 | 4.7 | -5.1 | 0.38 | 3.9 | 72 |
6-OPh | 24.6 ± 3.1 | 18.9 ± 2.8 | 5.2 | -5.8 | 0.33 | 3.0 | 85 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1